6-Chloro-2-(tributylstannyl)pyridine

Catalog No.
S1900558
CAS No.
263698-99-3
M.F
C17H30ClNSn
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-(tributylstannyl)pyridine

CAS Number

263698-99-3

Product Name

6-Chloro-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(6-chloropyridin-2-yl)stannane

Molecular Formula

C17H30ClNSn

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

SRBYIFPGENOZFS-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl

Synthesis and Characterization:

6-Chloro-2-(tributylstannyl)pyridine is an organotin compound with potential applications in organic synthesis. However, limited information is currently available regarding its specific use in scientific research. Scientific literature primarily focuses on its synthesis and characterization. Some studies describe methods for its preparation using various organotin reagents and explore its spectroscopic properties for identification purposes [].

Potential Applications:

Due to the presence of a chlorine atom and a tributyltin group, 6-Chloro-2-(tributylstannyl)pyridine might hold promise in several research areas. Here are some potential applications, but verification through documented research is limited:

  • Organic Synthesis: The tributyltin moiety can act as a nucleophile or participate in Stille coupling reactions, potentially useful for introducing organotin functionalities into organic molecules.
  • Medicinal Chemistry: Organotin compounds have been explored for their antitumor and antimicrobial activities. 6-Chloro-2-(tributylstannyl)pyridine might be investigated for similar properties, but further research is needed to determine its efficacy and safety.
  • Material Science: Organotin compounds can find use in developing new materials with specific properties. 6-Chloro-2-(tributylstannyl)pyridine could be explored for applications in areas like conductive polymers or photoactive materials, but this is purely speculative and requires dedicated research efforts.

6-Chloro-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C₁₇H₃₀ClNSn. This compound is characterized by the substitution of a hydrogen atom at the 2-position of pyridine with a tributylstannyl group and a chlorine atom at the 6-position. It has garnered attention for its utility as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

  • Substitution Reactions: The tributylstannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions.
  • Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction processes.

Common Reagents and Conditions

  • Palladium Catalysts: Essential for facilitating cross-coupling reactions.
  • Bases: Lithium diisopropylamide (LDA) or n-butyllithium are typically used to deprotonate starting materials.
  • Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently employed to create an inert environment for reactions.

Major Products Formed

The primary products from reactions involving this compound are biaryl compounds or other substituted pyridines, depending on the coupling partner used.

6-Chloro-2-(tributylstannyl)pyridine can be synthesized through the stannylation of 6-chloropyridine. The typical synthetic route involves:

  • Reacting 6-chloropyridine with tributyltin chloride.
  • Utilizing a base such as lithium diisopropylamide or n-butyllithium.
  • Conducting the reaction under an inert atmosphere to prevent oxidation.

Industrial production methods may involve optimizing these laboratory conditions to enhance yield and purity, potentially utilizing continuous flow processes for efficiency .

While specific interaction studies focusing on 6-Chloro-2-(tributylstannyl)pyridine are sparse, organotin compounds generally interact with various biological targets, including enzymes and cellular membranes. Further research is needed to elucidate the specific interactions and potential toxicological effects associated with this compound.

Several compounds share structural features or functionalities with 6-Chloro-2-(tributylstannyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-(Tributylstannyl)pyridineContains tributylstannyl group at 2-positionLacks chlorine substitution at 6-position
6-Bromo-2-(tributylstannyl)pyridineBromine substitution at 6-positionSimilar reactivity but different halogen
4-Chloro-3-(tributylstannyl)pyridineChlorine substitution at 4-positionDifferent position affects reactivity
3-(Tributylstannyl)pyridineTributylstannyl group at 3-positionPosition alters electronic properties

The unique combination of a chlorine atom at the 6-position and a tributylstannyl group at the 2-position distinguishes 6-Chloro-2-(tributylstannyl)pyridine from its analogs, influencing its reactivity and applications in organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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